11-(2,3-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene
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Overview
Description
11-(2,3-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,3-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the dimethoxyphenyl precursors, followed by cyclization and functional group modifications to achieve the desired tetracyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
11-(2,3-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Studies focus on its efficacy and safety as a treatment for various diseases, including cancer and neurological disorders.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism of action of 11-(2,3-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and behavior. The compound’s effects are mediated through its binding to these targets, altering their activity and downstream signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-1-propanol
- Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate
- N-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
Uniqueness
Compared to similar compounds, 11-(2,3-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene stands out due to its unique tetracyclic structure and the presence of multiple functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
11-(2,3-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-33-20-13-12-16(14-22(20)35-3)26-23-24(17-8-5-6-10-19(17)37-26)31-28-29-15-30-32(28)25(23)18-9-7-11-21(34-2)27(18)36-4/h5-15,25-26H,1-4H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJCSRKCXLMLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=C(C(=CC=C6)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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